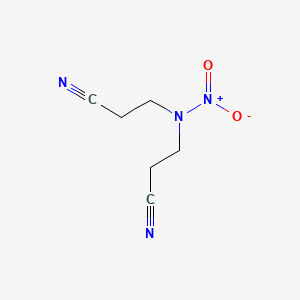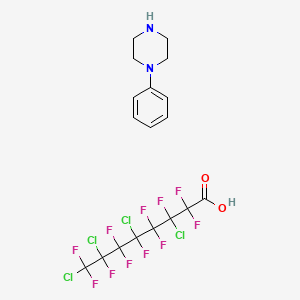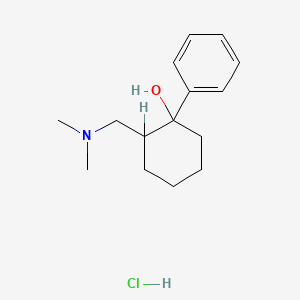![molecular formula C21H22N4O3 B14153461 4,4'-[(2-ethoxynaphthalen-1-yl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol) CAS No. 431979-37-2](/img/structure/B14153461.png)
4,4'-[(2-ethoxynaphthalen-1-yl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-[(2-ethoxynaphthalen-1-yl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol) is a complex organic compound that belongs to the class of bis(pyrazolyl)methanes.
Vorbereitungsmethoden
The synthesis of 4,4’-[(2-ethoxynaphthalen-1-yl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol) typically involves a multi-component reaction. One common method is the reaction of 3-methyl-1-phenyl-5-pyrazolone with various aldehydes in the presence of a catalyst such as sodium acetate at room temperature . The reaction yields high to excellent purity products, which can be isolated by simple filtration . Industrial production methods may involve the use of magnetically separable nanocatalysts to enhance the efficiency and yield of the reaction .
Analyse Chemischer Reaktionen
4,4’-[(2-ethoxynaphthalen-1-yl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium acetate, ammonium acetate, and various aldehydes . The major products formed from these reactions are typically derivatives of the original compound, which may exhibit enhanced biological activities .
Wissenschaftliche Forschungsanwendungen
This compound has been extensively studied for its antioxidant and anticancer activities . It has shown significant radical scavenging activity and cytotoxic effects on various human cell lines, including colorectal carcinoma cells . The compound is also used as a catalyst in various chemical reactions, further highlighting its versatility .
Wirkmechanismus
The mechanism of action of 4,4’-[(2-ethoxynaphthalen-1-yl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol) involves the activation of autophagy proteins as a survival mechanism and the induction of p53-mediated apoptosis in cancer cells . The compound interacts with various molecular targets and pathways, leading to its cytotoxic effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other bis(pyrazolyl)methanes, such as 4,4’-[(4-hydroxyphenyl)methylene]bis(1-(2,4-dinitrophenyl)-3-methyl-1H-pyrazol-5-ol) . These compounds share similar structural motifs and biological activities but may differ in their specific applications and efficacy.
Eigenschaften
CAS-Nummer |
431979-37-2 |
|---|---|
Molekularformel |
C21H22N4O3 |
Molekulargewicht |
378.4 g/mol |
IUPAC-Name |
4-[(2-ethoxynaphthalen-1-yl)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-5-methyl-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C21H22N4O3/c1-4-28-15-10-9-13-7-5-6-8-14(13)18(15)19(16-11(2)22-24-20(16)26)17-12(3)23-25-21(17)27/h5-10,19H,4H2,1-3H3,(H2,22,24,26)(H2,23,25,27) |
InChI-Schlüssel |
WRCBRNBCZOEEGY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(C3=C(NNC3=O)C)C4=C(NNC4=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[5-(4-chlorobenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B14153378.png)

![Methyl 2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B14153385.png)
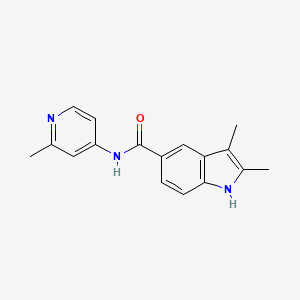
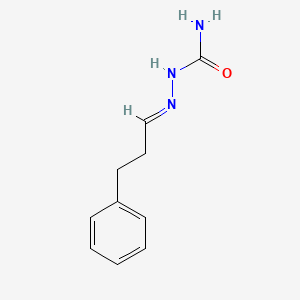
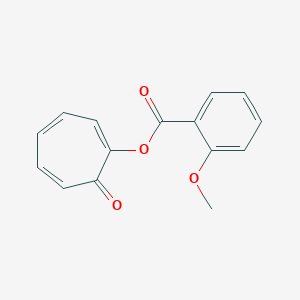
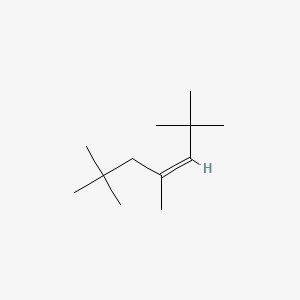

![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(1Z)-1-(3-nitrophenyl)ethylidene]propanehydrazide](/img/structure/B14153449.png)
![2,4,7,9-tetranitrobenzotriazolo[2,1-a]benzotriazol-5-ium-6-ide](/img/structure/B14153451.png)
![2-{3,5-Bis[(ethylimino)(hydroxy)methyl]-2,4,6-triiodophenoxy}pentanoic acid--1-deoxy-1-(methylamino)hexitol (1/1)](/img/structure/B14153462.png)
